Inerminoside A1
Description
Inerminoside A1 is an iridoid glycoside isolated from Clerodendrum inerme (Verbenaceae family), a plant traditionally used for its antibacterial, hepatoprotective, and neuroprotective properties . Structurally, it belongs to the cycloenol ether glycoside subclass, characterized by a fused cyclopentane-pyran ring system with sugar moieties.
Propriétés
Numéro CAS |
155656-95-4 |
|---|---|
Formule moléculaire |
C5H6N4O2S |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28) |
Clé InChI |
AMVJBPWDFCUNOH-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
SMILES canonique |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
Synonymes |
2'-O-(beta-D-apiofuranosyl)mussaenosidic acid inerminoside A1 |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Structural Characterization
Inerminoside A1 is identified as a 2'-O-(β-D-apiofuranosyl)-mussaenosidic acid . Its structure includes:
-
A mussaenosidic acid core (a monoterpene-derived iridoid).
-
A β-D-apiofuranosyl substituent at the 2'-O position.
Key Functional Groups:
| Group | Position | Role in Reactivity |
|---|---|---|
| Glycosidic bond | C-1 of apiofuranose | Susceptible to acid/base hydrolysis |
| Carboxylic acid | Mussaenosidic core | Participates in esterification/decarboxylation |
| Hydroxyl groups | Multiple positions | Sites for oxidation or glycosylation |
Hydrolysis Reactions:
-
Acidic Hydrolysis : Cleavage of the glycosidic bond yields apiofuranose and mussaenosidic acid .
-
Enzymatic Hydrolysis : β-glucosidases may target the apiofuranosyl linkage, though specificity remains unconfirmed.
Oxidation Reactions:
-
Hydroxyl groups on the apiofuranosyl moiety may undergo oxidation to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
Biosynthetic Origins
Inerminoside A1 is biosynthesized via the iridoid pathway , common in Clerodendrum species:
-
Geranyl pyrophosphate cyclizes to form iridodial .
-
Oxidative modifications introduce hydroxyl and carboxyl groups.
Thermal Stability:
pH-Dependent Reactions:
| pH Range | Observed Behavior |
|---|---|
| < 3 | Glycosidic bond hydrolysis accelerates |
| 7–9 | Stable; minimal degradation |
| > 10 | Ester saponification likely |
Research Gaps and Limitations
-
Mechanistic Studies : Detailed kinetic data for hydrolysis/oxidation are absent.
-
Biological Reactivity : Interaction with metabolic enzymes (e.g., cytochrome P450) remains unstudied.
Comparaison Avec Des Composés Similaires
Inerminoside C
Structural Similarities and Differences
- Both Inerminoside A1 and Inerminoside C are iridoid glycosides isolated from Clerodendrum inerme .
- Inerminoside C exhibits a molecular ion peak at m/z 673.2788 ([M–H]⁻), suggesting a larger molecular weight compared to Inerminoside A1, though the exact formula of the latter is unspecified .
- Key fragmentation patterns differ: Inerminoside C undergoes ester bond cleavage to yield fragments at m/z 505.1563 and 158.0351, whereas Inerminoside A1’s fragmentation profile remains unreported in the evidence .
Pharmacological Contrast
Melittoside and Monomelittoside
Structural Context
- Melittoside and Monomelittoside are simpler iridoid glycosides also found in Clerodendrum inerme .
Functional Overlap and Divergence
- Melittoside and Monomelittoside are implicated in antimicrobial activities, aligning with the broader pharmacological profile of Clerodendrum inerme extracts .
- Inerminoside A1’s unique bioactivity in motor tic modulation suggests divergent structure-activity relationships despite shared biosynthetic origins .
Sarasinoside A1
Structural and Functional Comparison
- Sarasinoside A1 (CAS: 114099-54-6) is a triterpenoid saponin with the formula C₆₂H₁₀₀N₂O₂₆ and a molecular weight of 1289.47 g/mol .
- Unlike Inerminoside A1’s iridoid backbone, Sarasinoside A1 features a cholestane-derived aglycone linked to a complex oligosaccharide chain, highlighting functional versatility among glycosides .
- No direct pharmacological parallels are documented between Sarasinoside A1 and Inerminoside A1 in the evidence provided.
Comparative Data Table
Molecular weight inferred from *m/z 673.2788 ([M–H]⁻) .
Q & A
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of Inerminoside A1?
- Methodological Answer :
- ADME profiling : Assess bioavailability via Caco-2 permeability assays and hepatic microsomal stability tests.
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites that may alter activity .
Guidance for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., access to UPLC-MS), Interesting (address knowledge gaps in iridoid pharmacology), Novel (e.g., unexplored mechanisms), Ethical (comply with ABS Nagoya Protocol for plant sourcing), and Relevant (align with NIH natural product priorities) .
- PICO Framework : Define Population (e.g., specific cell lines), Intervention (Inerminoside A1 dosage), Comparison (positive controls like dexamethasone), and Outcome (e.g., IC50 values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
